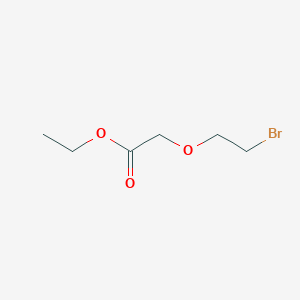![molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7](/img/no-structure.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 741717-65-7 . It has a molecular weight of 201.27 and is typically stored at 4°C . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine . Its InChI Code is 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that similar compounds have shown reactions with primary amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is an oil in its physical form and is typically stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating them into heterocyclic compounds with nitrogen and sulfur. These derivatives exhibit significant antibacterial activity against several bacterial species, highlighting their potential as novel antibacterial agents (Al-Smaisim, 2012). Additionally, derivatives of this compound have shown promising in vitro anticoronavirus and antitumoral activity, with structural variations enhancing their biological properties (Jilloju et al., 2021).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel derivatives, including an N-pyrazolyl imine, from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine showcases the compound's versatility in organic synthesis. These derivatives were fully characterized, opening pathways for their use in further chemical modifications and applications in research (Becerra et al., 2021).
Anticancer Activity
New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, derived from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Metwally et al., 2016).
Material Science Applications
The compound's derivatives have been utilized in the synthesis of square planar mononuclear Pd(II) complexes, which exhibit unique structural characteristics, including a helical twist. These complexes could have implications in material science, particularly in the development of novel materials with specific optical or electronic properties (Drew et al., 2007).
Multitarget Directed Ligands
Derivatives have also been explored as multitarget directed ligands for the treatment of Alzheimer's disease, showcasing inhibitory properties against acetylcholinesterase and monoamine oxidase. This indicates the compound's relevance in designing multitarget therapeutic agents for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .
Biochemical Pathways
These pathways regulate cell growth, differentiation, and migration, among other processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine are commensurate with inhaled dosing by nebulization .
Result of Action
The interaction of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .
Action Environment
The action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
741717-65-7 |
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.3 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



